Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside
Description
Synthesis Analysis The synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves key steps such as the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose. This compound serves as an acceptor for N-acetylglucosaminyltransferase-I, illustrating its utility in biochemical assays (Kaur & Hindsgaul, 1991).
Molecular Structure Analysis The molecular structure of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its analogs has been extensively studied to understand their conformational stability and interactions. Density functional theory calculations on α/β-D-mannose and the corresponding glycosides of n-octyl-α/β-D-mannopyranoside were carried out to predict geometrical optimization and stability, highlighting the importance of hydroxyl group orientations at the C1 position on the intra-molecular interactions and stability of these isomers (Mosapour Kotena et al., 2014).
Chemical Reactions and Properties The chemical reactivity of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside allows for further functionalization and the formation of derivatives. For example, 8-(methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside was synthesized by regioselective diglycosylation, demonstrating the compound's versatility in preparing conjugates for studying carbohydrate-lectin interactions and liposome preparation (Becker et al., 1999).
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKGONXPQXZKM-OMWWXRLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930718 | |
Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside | |
CAS RN |
140147-36-0 | |
Record name | Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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